molecular formula C17H11NO7 B5508460 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B5508460
M. Wt: 341.27 g/mol
InChI Key: NFRMKACRNCNUOG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages. The specific structure of this compound includes a chromene core with a nitro group at the 6th position, a methoxyphenyl group at the 4th position, and a carboxylate group at the 3rd position.

Preparation Methods

The synthesis of 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromene core, which can be derived from salicylaldehyde and ethyl acetoacetate.

    Nitration: The chromene core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Methoxylation: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and green chemistry techniques to minimize environmental impact.

Chemical Reactions Analysis

4-Methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include quinones, amino derivatives, and substituted coumarins.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRMKACRNCNUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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